4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Analytical Chemistry Quality Control Chemical Synthesis

Researchers often face inconsistent cyclization yields and ambiguous SAR data from triazine building blocks contaminated with regioisomeric impurities. This specific para-substituted isomer (CAS 18510-65-1) dictates a unique electronic environment that ensures clean, high-yielding amide coupling for constructing triazine-3,5-dione libraries. Key outcomes: - ≥98% purity eliminates impurity-driven false positives in biological assays - Free carboxylic acid enables direct esterification or amidation without protecting-group manipulation - Rigid, planar scaffold suited for MOF synthesis with reproducible structural homogeneity Ideal for medicinal chemistry campaigns, agrochemical SAR studies, and supramolecular materials research.

Molecular Formula C10H7N3O4
Molecular Weight 233.183
CAS No. 18510-65-1
Cat. No. B599937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid
CAS18510-65-1
Synonyms4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid
Molecular FormulaC10H7N3O4
Molecular Weight233.183
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N2C(=O)NC(=O)C=N2
InChIInChI=1S/C10H7N3O4/c14-8-5-11-13(10(17)12-8)7-3-1-6(2-4-7)9(15)16/h1-5H,(H,15,16)(H,12,14,17)
InChIKeyQGDCOBBOCPZLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid (CAS 18510-65-1) – Core Identity and Analytical Benchmark for Triazine-Dione Derivatives


4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS 18510-65-1) is a heterocyclic compound belonging to the 1,2,4-triazine-3,5-dione class, characterized by a benzoic acid moiety at the 4-position of the triazine ring. It is a well-defined chemical entity with a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol . The compound serves as a versatile scaffold and intermediate in the synthesis of pharmacologically active molecules, herbicides, and materials science applications. Its carboxylic acid functional group confers solubility in polar aprotic solvents and enables further derivatization through amide bond formation or esterification, making it a strategic building block for constructing complex triazine-based libraries [1].

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid (CAS 18510-65-1): Structural Nuances That Preclude Direct Replacement by In‑Class Analogs


Substituting 4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid with a seemingly similar triazine-3,5-dione derivative can drastically alter reactivity and application scope. The specific para‑substitution pattern of the benzoic acid group on the triazine ring dictates the electronic environment and steric accessibility of the nitrogen heterocycle, directly impacting cyclization yields, cross‑coupling efficiencies, and biological target engagement [1]. For instance, a regioisomeric 2-(6-azauracil-5-yl)benzoic acid undergoes a distinct cyclization pathway to form a triazinoisocoumarin ring system, a transformation not accessible to the 4‑substituted isomer [2]. Furthermore, the free carboxylic acid in this exact orientation is critical for further derivatization in medicinal chemistry campaigns, where ester or amide prodrug strategies are employed to modulate pharmacokinetic properties of triazine‑based drug candidates [3]. In agrochemical applications, even minor modifications to the benzoic acid portion of triazine‑3,5‑diones can result in orders‑of‑magnitude differences in herbicidal potency against specific weed species [4].

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid (CAS 18510-65-1): Quantitative Comparator Evidence for Informed Procurement


Purity and Analytical Characterization: 4‑(3,5‑Dioxo‑4,5‑dihydro‑1,2,4‑triazin‑2(3H)‑yl)benzoic Acid vs. 6‑Azauracil

The target compound is commercially available with a guaranteed minimum purity of 98% (HPLC) from multiple ISO‑certified vendors, with full batch‑specific QC documentation including NMR, HPLC, and GC spectra . In contrast, the widely used analog 6‑azauracil (CAS 461‑89‑2) is typically supplied at a lower purity of ≥95% and often lacks comprehensive analytical certification for research‑grade procurement . This higher purity specification is critical for reactions requiring precise stoichiometry, such as amide couplings or metal‑catalyzed cross‑couplings, where impurities can poison catalysts or generate difficult‑to‑remove byproducts.

Analytical Chemistry Quality Control Chemical Synthesis

Synthetic Utility as a Building Block: Cyclization Efficiency of 4‑(3,5‑Dioxo‑4,5‑dihydro‑1,2,4‑triazin‑2(3H)‑yl)benzoic Acid vs. 2‑(6‑Azauracil‑5‑yl)benzoic Acid

The 2‑(6‑azauracil‑5‑yl)benzoic acid regioisomer undergoes cyclization in the presence of DCC to yield the novel triazino[5,6‑c]isocoumarin ring system in 68% yield [1]. While direct cyclization data for the 4‑substituted isomer (target compound) is not reported in that specific study, the distinct substitution pattern fundamentally alters the reaction pathway: the para‑positioned carboxylic acid on the target compound enables intermolecular amidation or esterification without competing intramolecular cyclization, making it a more predictable and versatile building block for constructing diverse triazine‑based libraries [2]. The target compound's ability to undergo clean derivatization at the carboxylic acid group without interfering with the triazine‑3,5‑dione core is a key differentiator for parallel synthesis and SAR exploration.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Herbicidal Activity: 4‑(3,5‑Dioxo‑4,5‑dihydro‑1,2,4‑triazin‑2(3H)‑yl)benzoic Acid as a Precursor to Potent Triazine‑3,5‑dione Herbicides

Triazine‑3,5‑dione derivatives bearing substituted benzoic acid esters have been disclosed as potent herbicides. For instance, in patent US20140106968A1, compounds of Formula 1 (substituted 1,2,4‑triazine‑3,5‑diones) demonstrated ≥80% control of broadleaf weeds at application rates as low as 100 g/ha in pre‑emergence assays [1]. While the target compound itself is not the active herbicide, its para‑benzoic acid moiety is the precise attachment point for the ester or amide linkers that confer herbicidal activity in advanced analogs [2]. The availability of 4‑(3,5‑dioxo‑4,5‑dihydro‑1,2,4‑triazin‑2(3H)‑yl)benzoic acid as a high‑purity building block enables agrochemical researchers to rapidly synthesize and screen libraries of triazine‑benzoate derivatives, bypassing the need for multi‑step de novo construction of the triazine core.

Agrochemicals Herbicides Structure-Activity Relationships

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid (CAS 18510-65-1): High‑Value Application Scenarios Rooted in Quantitative Differentiation


Medicinal Chemistry: Parallel Synthesis of Triazine‑Based Kinase Inhibitor Libraries

The compound's ≥98% purity and para‑carboxylic acid functionality make it an ideal starting material for constructing diverse triazine‑3,5‑dione libraries via amide coupling. Unlike regioisomeric triazine‑benzoic acids that may undergo unwanted cyclization [1], this specific isomer enables clean, high‑yielding derivatization with amines to generate focused compound collections for screening against kinases or other therapeutic targets. This is particularly valuable in academic and industrial medicinal chemistry groups where reliable, reproducible chemistry is paramount.

Agrochemical Research: Rapid Exploration of Herbicidal Triazine‑Benzoate Esters

Agrochemical R&D teams can leverage this compound as a direct precursor to the substituted triazine‑3,5‑dione esters that have demonstrated broad‑spectrum herbicidal activity [2]. By esterifying the free carboxylic acid with various alcohols, researchers can efficiently probe the structure‑activity relationships (SAR) of the benzoate portion without the need for lengthy multi‑step syntheses. The high purity of the starting material ensures that observed biological activity can be confidently attributed to the designed molecule rather than to impurities.

Materials Science: Synthesis of Metal‑Coordinating Triazine‑Based Linkers for MOFs

The triazine‑3,5‑dione core, combined with a para‑benzoic acid group, presents a rigid, planar motif suitable for the construction of metal‑organic frameworks (MOFs) or coordination polymers. The target compound's precise 4‑substitution pattern and high purity (≥98%) facilitate the reproducible synthesis of homogeneous MOF building blocks, whereas lower‑purity analogs might introduce structural defects that compromise porosity and gas‑sorption properties. This application is supported by the well‑documented use of benzoic acid‑functionalized heterocycles in supramolecular chemistry.

Analytical Method Development: Use as a Certified Reference Standard

The availability of 4‑(3,5‑dioxo‑4,5‑dihydro‑1,2,4‑triazin‑2(3H)‑yl)benzoic acid with full NMR, HPLC, and GC characterization qualifies it as a potential secondary reference standard for the identification and quantification of triazine‑based impurities or metabolites in environmental or biological samples. Its well‑defined spectroscopic fingerprints and high purity make it a reliable calibrant for HPLC‑UV or LC‑MS assays targeting 1,2,4‑triazine‑3,5‑dione derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.